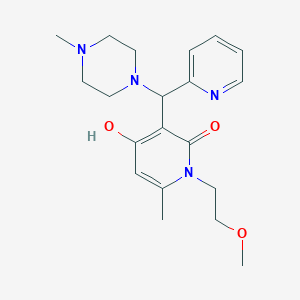

![molecular formula C22H28N2O5 B2964467 L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- CAS No. 1048008-26-9](/img/structure/B2964467.png)

L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)-

説明

L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is a synthetic compound that has gained attention for its potential applications in scientific research. This compound is commonly referred to as Asparagine and has been studied for its biochemical and physiological effects on the body. In

科学的研究の応用

Cancer Treatment: Acute Lymphoblastic Leukemia (ALL)

L-Asparaginase: , an enzyme that catalyzes the hydrolysis of asparagine into aspartate and ammonia, is a cornerstone in the treatment of Acute Lymphoblastic Leukemia (ALL) . It targets leukemic cells by depleting asparagine, an amino acid crucial for their growth, thereby inhibiting protein biosynthesis in lymphoblasts .

Food Industry: Reduction of Acrylamide Formation

In the food industry, L-Asparaginase is used to reduce the formation of acrylamide —a potential carcinogen that forms in starchy foods during high-temperature cooking processes . The enzyme breaks down asparagine, which reacts with reducing sugars to form acrylamide during the Maillard reaction .

Enzyme Production and Optimization

Biotechnological methods are employed to produce L-Asparaginase using bacteria and fungi. Genetic engineering is utilized to create more stable enzyme variants, and optimization techniques are applied to enhance ex vivo production .

Therapeutic Enzyme Market

L-Asparaginase: fulfills a significant portion of the global demand for enzymes in healthcare, particularly for antileukemic and antilymphoma drugs, representing a substantial segment of the therapeutic enzyme market .

Research on Physiological Applications

For over half a century, scientists have been exploring the physiological applications of L-Asparaginase . This includes its role in various metabolic pathways and its potential in treating other diseases beyond cancer .

Antineoplastic Properties

The antineoplastic properties of L-Asparaginase have been extensively researched, making it one of the most promising treatments for certain types of cancer due to its ability to starve cancer cells of the nutrients they require to proliferate .

Industrial Applications Beyond Healthcare

Beyond its medical applications, L-Asparaginase is also explored for its potential uses in various industrial sectors, including its role in environmental management and as a biocatalyst in chemical processes .

作用機序

Target of Action

The primary target of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is the enzyme L-asparaginase . This enzyme catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia . The leukemic cells cannot synthesize L-asparagine due to the absence of L-asparagine synthetase .

Mode of Action

The compound interacts with its target, L-asparaginase, by serving as a substrate for the enzyme . The enzyme selectively hydrolyzes L-asparagine, resulting in the formation of aspartic acid and ammonia . The enzyme shows 100% specificity towards L-asparagine and no activity towards L-glutamine .

Biochemical Pathways

The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- on L-asparaginase affects the biochemical pathway involving the conversion of L-asparagine into aspartic acid and ammonium . This prevents L-asparagine from participating in other biochemical reactions, such as the Maillard reaction .

Pharmacokinetics

The enzyme shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is enhanced by Mn2+, Fe2+, and Mg2, while it is inhibited by β-mercaptoethanol and EDTA .

Result of Action

The result of the compound’s action is the depletion of L-asparagine in the blood . This starves the leukemic cells and subsequently inhibits protein synthesis . The compound’s action on L-asparaginase also results in the formation of aspartic acid and ammonia .

Action Environment

The action of L-Asparagine, N2-[3-(1-methylethoxy)propyl]-N-(4-phenoxyphenyl)- is influenced by environmental factors such as pH and temperature . The enzyme L-asparaginase shows optimum activity at pH 5 and a temperature of 40 °C . Its activity is also influenced by the presence of certain ions (Mn2+, Fe2+, and Mg2+) and inhibited by certain compounds (β-mercaptoethanol and EDTA) .

特性

IUPAC Name |

(2S)-4-oxo-4-(4-phenoxyanilino)-2-(3-propan-2-yloxypropylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5/c1-16(2)28-14-6-13-23-20(22(26)27)15-21(25)24-17-9-11-19(12-10-17)29-18-7-4-3-5-8-18/h3-5,7-12,16,20,23H,6,13-15H2,1-2H3,(H,24,25)(H,26,27)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRXHWQHENZZHR-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OCCCN[C@@H](CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178266 | |

| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1048008-26-9 | |

| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1048008-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[3-(1-Methylethoxy)propyl]-N-(4-phenoxyphenyl)-L-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)

![3-(pyridin-2-ylmethyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2964392.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/no-structure.png)

![(E)-2-((4-(diethylamino)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2964398.png)

![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)